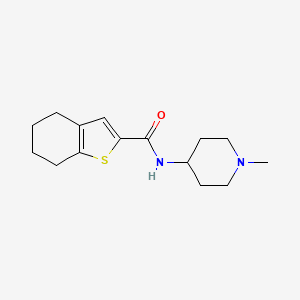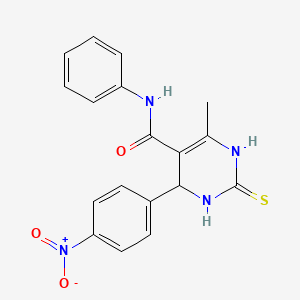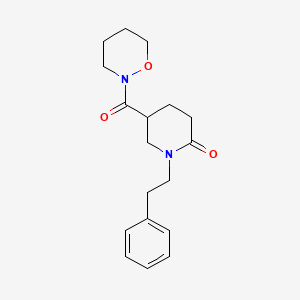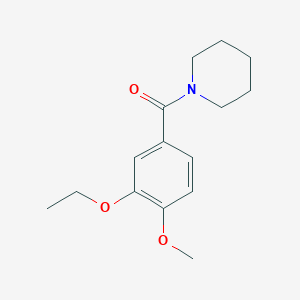
N-(4-bromophenyl)-2-methyl-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-2-methyl-3-phenylpropanamide, also known as Bromadol or BDPC, is a synthetic opioid analgesic that was first synthesized in the 1970s. It is a potent painkiller that is structurally similar to fentanyl and tramadol. BDPC has been the subject of scientific research due to its potential as a new pain medication and its unique mechanism of action.
Mécanisme D'action
BDPC acts on the mu-opioid receptor in the brain and spinal cord, which is responsible for the analgesic effects of opioids. It also has an affinity for the delta-opioid receptor, which may contribute to its unique pharmacological profile.
Biochemical and Physiological Effects
BDPC has been shown to have a high binding affinity for the mu-opioid receptor and a lower affinity for the delta-opioid receptor. It has also been found to have a longer half-life than other opioids, which may contribute to its longer duration of action. BDPC has been shown to produce respiratory depression, similar to other opioids, but to a lesser extent.
Avantages Et Limitations Des Expériences En Laboratoire
BDPC has several advantages for laboratory experiments. It is highly potent and has a longer duration of action than other opioids, making it useful for studying the mechanisms of opioid action. However, its high potency also makes it difficult to work with, and it may pose a risk to researchers if not handled properly.
Orientations Futures
There are several future directions for BDPC research. One area of interest is its potential as a treatment for chronic pain. Another area of interest is its potential use in combination with other drugs, such as non-opioid analgesics or drugs that target different receptors in the brain. Additionally, further research is needed to fully understand the mechanisms of action of BDPC and its effects on the body.
Méthodes De Synthèse
The synthesis of BDPC involves the reaction of 4-bromobenzaldehyde with 2-methyl-3-phenylpropanal in the presence of sodium borohydride. The resulting intermediate is then treated with hydrochloric acid to yield BDPC.
Applications De Recherche Scientifique
BDPC has been studied for its potential use as a pain medication. In animal studies, it has been shown to be more potent than morphine and fentanyl in relieving pain. It has also been found to have a longer duration of action than other opioids, making it a promising candidate for the treatment of chronic pain.
Propriétés
IUPAC Name |
N-(4-bromophenyl)-2-methyl-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO/c1-12(11-13-5-3-2-4-6-13)16(19)18-15-9-7-14(17)8-10-15/h2-10,12H,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFZEIGWMIYYBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200952 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-Bromo-phenyl)-2-methyl-3-phenyl-propionamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-dichloro-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol hydrochloride](/img/structure/B5214941.png)
![4-[(3-nitro-2-pyridinyl)amino]benzenesulfonamide](/img/structure/B5214953.png)
![N-isopropyl-N-[2-(4-methoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5214960.png)
![1-(2-chlorobenzyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5214973.png)
![1-[5-(2-chlorophenoxy)pentyl]piperidine](/img/structure/B5214980.png)

![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-oxo-2-phenylacetamide](/img/structure/B5214992.png)


![1-isopropyl-2-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5215006.png)
![N-(2-methylphenyl)-N'-[2-(1-pyrrolidinyl)ethyl]urea](/img/structure/B5215011.png)

